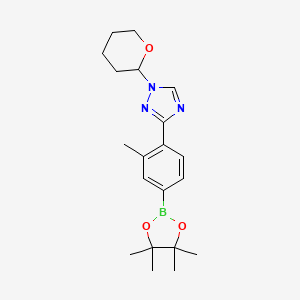
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole is a complex organic compound that features a combination of boron, triazole, and tetrahydropyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the boronate ester: This can be achieved by reacting 2-methyl-4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.
Triazole formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Tetrahydropyran attachment: The final step could involve the attachment of the tetrahydropyran group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic ring and the triazole moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving boron or triazole-containing molecules.
Industry
Polymer Synthesis: The compound might be used as a monomer or additive in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the triazole ring might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent interactions with biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-4-bromophenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole: Similar structure but lacks the boronate ester group.
3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-1,2,4-triazole: Similar structure but lacks the tetrahydropyran group.
Uniqueness
The combination of boronate ester, triazole, and tetrahydropyran groups in 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole makes it unique. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28BN3O3 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-(oxan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C20H28BN3O3/c1-14-12-15(21-26-19(2,3)20(4,5)27-21)9-10-16(14)18-22-13-24(23-18)17-8-6-7-11-25-17/h9-10,12-13,17H,6-8,11H2,1-5H3 |
InChI Key |
RZWFLHBQJYPCPX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=NN(C=N3)C4CCCCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















